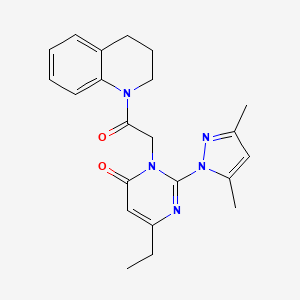
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-ETHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound featuring a pyrazole ring, a tetrahydroquinoline moiety, and a dihydropyrimidinone core
Méthodes De Préparation
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-ETHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the tetrahydroquinoline moiety, and finally, the construction of the dihydropyrimidinone core. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and specific solvents like methanol or dichloromethane. .
Applications De Recherche Scientifique
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-ETHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as thermal stability and conductivity
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and tetrahydroquinoline moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-ETHYL-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of functional groups. Similar compounds include:
3,5-Dimethylpyrazole: Known for its use in various chemical reactions and as a ligand in coordination chemistry.
Tetrahydroquinoline derivatives: These compounds are studied for their pharmacological properties, including anti-inflammatory and anticancer activities.
Dihydropyrimidinone derivatives: These are known for their applications in medicinal chemistry, particularly as calcium channel blockers and antiviral agents.
Propriétés
Formule moléculaire |
C22H25N5O2 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-ethylpyrimidin-4-one |
InChI |
InChI=1S/C22H25N5O2/c1-4-18-13-20(28)26(22(23-18)27-16(3)12-15(2)24-27)14-21(29)25-11-7-9-17-8-5-6-10-19(17)25/h5-6,8,10,12-13H,4,7,9,11,14H2,1-3H3 |
Clé InChI |
SFGVRTKTIIZDDE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCCC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


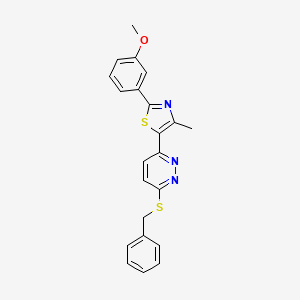
![N-(2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11246148.png)
![2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11246152.png)
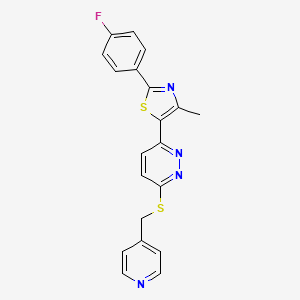
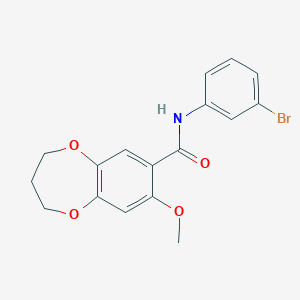

![1,1'-[6-(4-tert-butylphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246182.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246187.png)
![1-[6-(3-Nitrophenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11246191.png)
![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylbutanamide](/img/structure/B11246198.png)
![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246205.png)
![2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11246206.png)
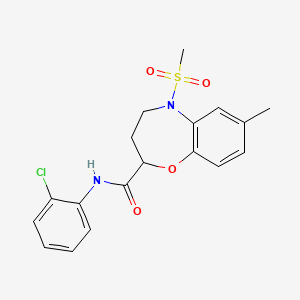
![1,1'-[6-(4-fluorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246212.png)
